ethyl 5-phenyl-2H-triazole-4-carboxylate

Analytical Chemistry Tautomer Identification NMR Spectroscopy

Ethyl 5-phenyl-2H-triazole-4-carboxylate (CAS 10042-47-4) is a specific tautomeric form of a 1,2,3-triazole-4-carboxylate ester. It belongs to a class of five-membered aromatic heterocycles and is characterized by a phenyl substituent at the 5-position and an ethyl ester at the 4-position on a 2H-1,2,3-triazole ring.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 10042-47-4
Cat. No. B155337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-phenyl-2H-triazole-4-carboxylate
CAS10042-47-4
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNN=C1C2=CC=CC=C2
InChIInChI=1S/C11H11N3O2/c1-2-16-11(15)10-9(12-14-13-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14)
InChIKeyZETSCCICZUIQHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-phenyl-2H-triazole-4-carboxylate (CAS 10042-47-4): A Core 2H-Triazole Scaffold for Specialized Research and Procurement


Ethyl 5-phenyl-2H-triazole-4-carboxylate (CAS 10042-47-4) is a specific tautomeric form of a 1,2,3-triazole-4-carboxylate ester. It belongs to a class of five-membered aromatic heterocycles and is characterized by a phenyl substituent at the 5-position and an ethyl ester at the 4-position on a 2H-1,2,3-triazole ring [1]. This 2H-tautomer is structurally distinct from the more common 1H-triazole isomers. The compound serves primarily as a versatile intermediate, where the ethyl ester acts as a protecting group for the carboxylic acid, a key fragment in biologically active 1,2,3-triazole-4-carboxamides [2]. The compound is typically supplied at 95% purity .

Why Generic Substitution Fails for Ethyl 5-phenyl-2H-triazole-4-carboxylate


Indiscriminate substitution of ethyl 5-phenyl-2H-triazole-4-carboxylate with other 'triazole carboxylates' is scientifically unsound due to critical regio- and tautomeric variations. The 2H-tautomer (CAS 10042-47-4) has different physicochemical properties and spectral fingerprints compared to its 1H-regioisomer (CAS 52155-96-1), which can lead to misidentification in analytical workflows . Furthermore, the ethyl ester is not functionally equivalent to the free carboxylic acid (CAS 830-78-4). The acid is a known weak serine/threonine-protein phosphatase inhibitor (IC50 of 13,000 nM) [1], while the ester serves as a membrane-permeable prodrug or a protected intermediate for further derivatization, such as the synthesis of N-substituted fluorescence probes [2]. Simple substitution based on the triazole core alone ignores these critical structural determinants that govern reactivity, target binding, and ultimate application.

Quantitative Evidence Guide for Differentiating Ethyl 5-phenyl-2H-triazole-4-carboxylate from Its Closest Analogs


Spectral Fingerprint Differentiation from 1H-Tautomer for Analytical Verification

The 2H-tautomer of ethyl 5-phenyl-1,2,3-triazole-4-carboxylate possesses a unique, verifiable spectral fingerprint provided by a commercial database, which is distinct from its 1H-tautomer analog (CAS 52155-96-1). A standard reference 1H NMR spectrum and two GC-MS spectra are exclusively available for the 2H-tautomer (CAS 10042-47-4) in the Wiley Registry of Mass Spectral Data and KnowItAll Libraries, allowing definitive identity confirmation [1]. In contrast, the 1H-tautomer's spectral data are often based on predicted properties (e.g., predicted boiling point 431.6±33.0 °C, predicted pKa 6.60±0.70) , which are less reliable for analytical verification.

Analytical Chemistry Tautomer Identification NMR Spectroscopy

Functional Differentiation: Ethyl Ester as a Protected Synthetic Intermediate vs. Free Carboxylic Acid Inhibitor

The ethyl ester of ethyl 5-phenyl-2H-triazole-4-carboxylate serves a distinct functional role as a protected form of the carboxylic acid, enabling controlled derivatization. Its direct analog, 5-phenyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 830-78-4), is a known but weak inhibitor of serine/threonine-protein phosphatase with a reported IC50 of 1.30E+4 nM (13 µM) [1]. The ester pro-moiety can improve membrane permeability for cellular assays, whereas the free acid's charged state at physiological pH may restrict its cellular uptake. Research on structure-activity relationships (SAR) in this class demonstrates that the carboxylic acid fragment is a key pharmacophore for anticancer activity, making its protected ester a crucial precursor for the synthesis of active 1,2,3-triazole-4-carboxamides [2].

Medicinal Chemistry Prodrug Design Synthetic Intermediates

N-Functionalization Potential: The Unsubstituted Triazole Ring as a Unique Derivatization Handle

Unlike N-substituted analogs such as ethyl 5-phenyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylate (EPPC) [1] or the o-tolyl derivative (EPTC) [2], the target compound possesses an unsubstituted nitrogen on the triazole ring. This N-H functionality is a critical synthetic handle for late-stage N-functionalization, such as N-arylation or N-alkylation, to diversify the scaffold. The N-substituted analogs (EPPC, EPTC) have been developed as specific fluorescence probes or protein-binding agents with measured thermodynamic parameters (e.g., EPPC binding to HSA: ΔH° = 22.154 KJ/mol, ΔS° = 0.168 KJ/mol K) [1], but they lack the synthetic versatility of the parent scaffold, which can be converted into a broader array of tailored probes.

Click Chemistry Chemical Biology Fluorescence Probe Synthesis

Purity Benchmarking: Vendor-Specified Purity as a Critical Procurement Specification

The typical vendor-specified purity for ethyl 5-phenyl-2H-triazole-4-carboxylate is 95% . This is a critical procurement specification, especially when compared to related, but distinct, compounds. For instance, the structurally similar 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid is commercially available at a higher purity of 97% . This difference highlights the importance of verifying the purity specification for the exact desired compound and tautomer, as the presence of regioisomeric or tautomeric impurities can significantly impact the outcome of sensitive catalytic or biological experiments.

Quality Control Procurement Analytical Specification

Best Application Scenarios for Ethyl 5-phenyl-2H-triazole-4-carboxylate Based on Differential Evidence


As a Protected Building Block in Fragment-Based Anticancer Drug Discovery

The ethyl ester serves as a crucial protected form of the 5-phenyl-2H-1,2,3-triazole-4-carboxylic acid pharmacophore. This fragment has been identified in a screen of 1,2,3-triazole-4-carboxylic acids as a key component for the design of antitumor 1,2,3-triazole-4-carboxamides with activity in NCI60 cell lines [1]. The use of the ethyl ester, rather than the free acid, allows for late-stage deprotection and conjugation, a standard practice in fragment-based drug discovery (FBDD) to optimize pharmacokinetic properties.

As a Versatile Precursor for Custom N-Functionalized Chemical Probes

The free N-H group on the triazole ring of this compound provides a unique synthetic handle unavailable in pre-substituted analogs like EPPC or EPTC. Researchers can perform copper-catalyzed N-arylation reactions to install a wide range of functional groups, creating tailored fluorescence probes [2] or protein-binding agents with specific thermodynamic signatures [3]. This makes it the preferred starting material for a probe discovery program where structural diversity is key, rather than purchasing a single, fixed-property analog.

As an Analytical Reference Standard for Tautomer-Specific Method Development

The availability of a definitive set of experimental 1H NMR and GC-MS spectra in commercial libraries for this specific 2H-tautomer (CAS 10042-47-4) [4] makes it a qualified reference standard for developing analytical methods to distinguish it from the 1H-tautomer (CAS 52155-96-1). This is essential in synthetic chemistry and quality control (QC) to confirm the correct isomeric product has been synthesized, as the predicted properties for the 1H-tautomer are insufficient for this purpose .

As a Potential Prodrug for Cellular Phosphatase Inhibition Assays

While the free acid 5-phenyl-2H-1,2,3-triazole-4-carboxylic acid is a weak inhibitor of serine/threonine-protein phosphatase (IC50 = 13,000 nM) [5], its charged nature may limit cell permeability. The ethyl ester can function as a membrane-permeable prodrug. After cellular uptake, endogenous esterases can hydrolyze the ester to release the active acid inhibitor intracellularly. This prodrug strategy can be used to investigate the biological consequences of this phosphatase inhibition in a cellular context, distinguishing it from direct use of the less permeable acid.

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